molecular formula C16H15NO B3881352 N-allyl-4-biphenylcarboxamide

N-allyl-4-biphenylcarboxamide

Cat. No.: B3881352
M. Wt: 237.30 g/mol
InChI Key: MFBNTQOHQCMHBN-UHFFFAOYSA-N
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Description

“N-allyl-4-biphenylcarboxamide” is likely a compound that contains an allyl group (a prop-2-enyl group), a biphenyl group (two connected phenyl rings), and a carboxamide group (a carbonyl group attached to an amine). It’s important to note that the exact properties and behaviors of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds have shown diverse properties, such as fluorescence .

Advantages and Limitations for Lab Experiments

One of the major advantages of ABPC is its potent analgesic and anti-inflammatory activities, which make it a promising candidate for the development of novel pain and inflammation therapies. ABPC is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, one of the limitations of ABPC is its poor solubility in water, which can limit its applications in aqueous environments. ABPC also has a relatively short half-life in vivo, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for the research on ABPC. One of the potential directions is the development of ABPC-based drug delivery systems that can improve the solubility and bioavailability of ABPC. Another direction is the optimization of the synthesis method to improve the yield and purity of ABPC. ABPC-based materials such as MOFs and COFs also hold promise for various applications, and further research in this area is warranted. Finally, the elucidation of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of ABPC can provide insights into the development of novel pain and inflammation therapies.

Scientific Research Applications

ABPC has been extensively studied for its potential applications in various fields. In medicinal chemistry, ABPC has been shown to exhibit potent analgesic and anti-inflammatory activities. It acts as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain and inflammation. ABPC has also been investigated for its potential use as a drug delivery system due to its ability to form self-assembled structures in aqueous solutions.
In material science, ABPC has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). ABPC-based MOFs and COFs have shown promising applications in gas storage, catalysis, and sensing.

Safety and Hazards

The safety and hazards associated with “N-allyl-4-biphenylcarboxamide” would depend on its specific structure and how it’s used. It’s important to refer to the relevant safety data sheets for specific information .

Properties

IUPAC Name

4-phenyl-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-2-12-17-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBNTQOHQCMHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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